molecular formula C14H15N3O3S B4757032 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide

2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide

Cat. No. B4757032
M. Wt: 305.35 g/mol
InChI Key: YCCVAGOSSLJMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. This compound is a member of the benzamide class of synthetic cannabinoids, which are designed to mimic the effects of THC, the primary psychoactive component of cannabis. MMB-FUBINACA has been found to be significantly more potent than THC, with some estimates suggesting that it may be up to 100 times more potent.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA involves its binding to cannabinoid receptors in the brain and other tissues. This binding leads to the activation of various signaling pathways, including the G-protein coupled receptor (GPCR) pathway, which is responsible for regulating a wide range of physiological processes. The activation of these pathways can lead to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA on the body are complex and can vary depending on the dose and route of administration. Some of the most commonly reported effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. In high doses, 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA can also lead to seizures, respiratory depression, and other serious side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA in lab experiments is its potency, which allows researchers to study the effects of cannabinoids at much lower doses than would be possible with THC or other natural cannabinoids. However, the use of synthetic cannabinoids like 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA also comes with some limitations, including the potential for unpredictable and dangerous side effects, as well as the difficulty of controlling the purity and potency of the compound.

Future Directions

There are many potential future directions for research on 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA and other synthetic cannabinoids. One major area of interest is the development of new compounds with even greater potency and selectivity for specific cannabinoid receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and abuse. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and other conditions.

Scientific Research Applications

2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA has been the subject of numerous scientific studies, particularly in the field of cannabinoid research. One major area of research has been the investigation of the compound's effects on the endocannabinoid system, which is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. Studies have shown that 2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide-FUBINACA binds strongly to cannabinoid receptors, particularly the CB1 receptor, leading to a range of physiological effects.

properties

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-12(6-3-7-13(10)17-21(2,19)20)14(18)16-11-5-4-8-15-9-11/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVAGOSSLJMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-[(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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